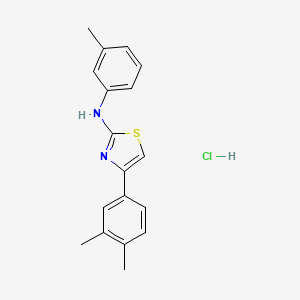![molecular formula C18H26ClN3O4S B5082541 2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B5082541.png)
2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a morpholine ring, and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Chlorination: Introduction of a chlorine atom to the benzamide core.
Morpholine Substitution: Reaction of the chlorinated benzamide with morpholine to form the morpholine-substituted intermediate.
Sulfonylation: Introduction of the piperidine sulfonyl group through a sulfonylation reaction.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
- 4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
Uniqueness
2-Chloro-N-[2-(morpholin-4-YL)ethyl]-5-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c19-17-5-4-15(27(24,25)22-7-2-1-3-8-22)14-16(17)18(23)20-6-9-21-10-12-26-13-11-21/h4-5,14H,1-3,6-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNUEAZKWKJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
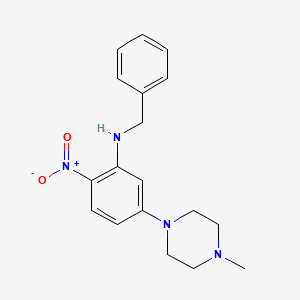
![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B5082467.png)
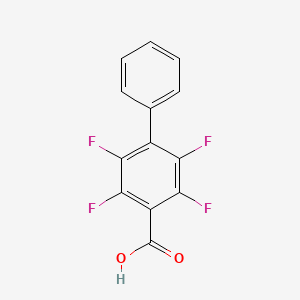
![(1-{[1-(2-chloro-4,5-difluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5082475.png)
![4-bromo-2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5082485.png)
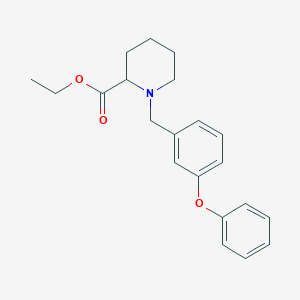
![Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B5082502.png)
![2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5082506.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5082510.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE](/img/structure/B5082517.png)
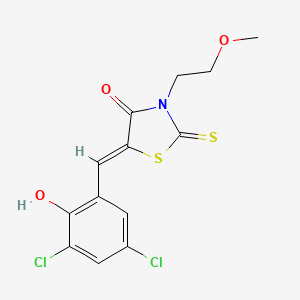
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]acetamide](/img/structure/B5082534.png)
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)
